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Compound of Interest

Compound Name:
(S)-(-)-2-(Boc-amino)-3-

cyclohexyl-1-propanol

Cat. No.: B558608 Get Quote

Technical Guide: (S)-(-)-2-(Boc-amino)-3-
cyclohexyl-1-propanol
For Researchers, Scientists, and Drug Development Professionals

Introduction
(S)-(-)-2-(Boc-amino)-3-cyclohexyl-1-propanol, also known as Boc-L-cyclohexylalaninol, is a

chiral building block of significant interest in medicinal chemistry and organic synthesis. Its

structural features, comprising a protected amine, a primary alcohol, and a cyclohexyl moiety,

make it a valuable intermediate in the synthesis of complex molecules, most notably as a key

component in the synthesis of the direct renin inhibitor, Aliskiren.[1][2] This guide provides a

comprehensive overview of its chemical properties, synthesis, and applications, with a focus on

experimental details and data interpretation.

Chemical and Physical Properties
(S)-(-)-2-(Boc-amino)-3-cyclohexyl-1-propanol is a white to off-white solid. Below is a

summary of its key physical and chemical properties.
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Property Value Reference

Molecular Formula C₁₄H₂₇NO₃ [3]

Molecular Weight 257.37 g/mol [3]

Appearance White to off-white solid

Melting Point

Data not available. For the

related compound (S)-2-(Boc-

amino)-3-phenyl-1-propanol:

94-96 °C.

Optical Rotation
[α]²⁰/D approx. -24° (c=1 in

80% MeOH)
[4]

Solubility

Soluble in methanol, ethanol,

dichloromethane, and other

common organic solvents.

CAS Number 103322-56-1 [3]

Synthesis
The synthesis of (S)-(-)-2-(Boc-amino)-3-cyclohexyl-1-propanol typically involves the

protection of the amino group of the corresponding amino alcohol, (S)-2-amino-3-cyclohexyl-1-

propanol. The most common method for this transformation is the use of di-tert-butyl

dicarbonate (Boc₂O) in the presence of a base.

Experimental Protocol: Boc Protection of (S)-2-amino-3-
cyclohexyl-1-propanol
This protocol is a general procedure and may require optimization for specific laboratory

conditions.

Materials:

(S)-2-amino-3-cyclohexyl-1-propanol

Di-tert-butyl dicarbonate (Boc₂O)
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Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)

Dichloromethane (DCM) or Tetrahydrofuran (THF)

Deionized water

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Ethyl acetate and hexanes for chromatography

Procedure:

Dissolution: Dissolve (S)-2-amino-3-cyclohexyl-1-propanol (1.0 eq) in a suitable solvent such

as dichloromethane or a mixture of THF and water.

Base Addition: Add a base (e.g., sodium bicarbonate [1.5 eq] or triethylamine [1.2 eq]) to the

solution and stir until it is fully dissolved.

Boc₂O Addition: To the stirring solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise at

room temperature.

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography

(TLC) until the starting material is consumed (typically 2-4 hours).

Work-up:

If a water-miscible co-solvent was used, remove it under reduced pressure.

Add water to the reaction mixture and extract the product with an organic solvent like ethyl

acetate (3 x volume).

Combine the organic layers and wash with water and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and

concentrate under reduced pressure to obtain the crude product.

Purification: Purify the crude product by flash column chromatography on silica gel using a

gradient of ethyl acetate in hexanes to yield pure (S)-(-)-2-(Boc-amino)-3-cyclohexyl-1-
propanol.

Spectroscopic Data
Detailed experimental spectral data for (S)-(-)-2-(Boc-amino)-3-cyclohexyl-1-propanol is not

readily available in the public domain. The following sections provide expected spectral

characteristics based on the compound's structure and data from analogous compounds.

¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show characteristic signals for the Boc group, the

cyclohexyl moiety, and the propanol backbone.

Protons
Expected Chemical Shift
(δ, ppm)

Multiplicity

Boc (C(CH₃)₃) ~1.45 s

Cyclohexyl (CH₂) 0.8 - 1.8 m

CH₂ (propanol backbone) ~1.5 m

CH (propanol backbone) ~3.6 m

CH₂OH ~3.5 m

NH ~5.0 d

OH Variable br s

¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show distinct signals for the carbonyl and quaternary carbons of the

Boc group, as well as the carbons of the cyclohexyl and propanol moieties.
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Carbon Expected Chemical Shift (δ, ppm)

Boc (C(CH₃)₃) ~28.5

Boc (C(CH₃)₃) ~79.5

Boc (C=O) ~156.0

Cyclohexyl (CH₂) 26.0 - 35.0

CH₂ (propanol backbone) ~38.0

CH (propanol backbone) ~53.0

CH₂OH ~65.0

Mass Spectrometry
In mass spectrometry (electrospray ionization, ESI), the compound is expected to show a

prominent peak for the protonated molecule [M+H]⁺ at m/z 258.2. Fragmentation may involve

the loss of the Boc group or water.

Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the N-H, O-H, C-H, and C=O

functional groups.

Functional Group Expected Wavenumber (cm⁻¹)

O-H stretch (alcohol) 3300-3500 (broad)

N-H stretch (carbamate) ~3350

C-H stretch (aliphatic) 2850-2950

C=O stretch (carbamate) ~1685

N-H bend ~1520

C-O stretch (alcohol) 1050-1150

Applications in Drug Development
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(S)-(-)-2-(Boc-amino)-3-cyclohexyl-1-propanol is a crucial chiral intermediate in the synthesis

of various pharmaceutical compounds.[5] Its primary application is in the construction of the

renin inhibitor Aliskiren, where it forms a significant portion of the molecule's backbone.[6][7]

Role in Aliskiren Synthesis
The synthesis of Aliskiren involves the coupling of several fragments. (S)-(-)-2-(Boc-amino)-3-
cyclohexyl-1-propanol serves as a precursor to one of these key fragments. The Boc-

protected amine allows for selective reactions at the hydroxyl group, and its chirality is essential

for the final stereochemistry and biological activity of Aliskiren.

The general workflow for its utilization is depicted below:

(S)-2-amino-3-cyclohexyl-1-propanol (S)-(-)-2-(Boc-amino)-3-cyclohexyl-1-propanol
Boc Protection Further Elaboration

(e.g., oxidation, coupling) Key Aliskiren Intermediate Final Assembly Aliskiren

Click to download full resolution via product page

Caption: General workflow for the use of the title compound in Aliskiren synthesis.

Signaling Pathways
While (S)-(-)-2-(Boc-amino)-3-cyclohexyl-1-propanol itself is not known to be directly

involved in signaling pathways, its role as a key building block for Aliskiren connects it to the

Renin-Angiotensin-Aldosterone System (RAAS). Aliskiren directly inhibits renin, the enzyme

that catalyzes the first and rate-limiting step of this pathway. By blocking the conversion of

angiotensinogen to angiotensin I, Aliskiren ultimately reduces blood pressure.

The logical relationship of its derivative, Aliskiren, within the RAAS pathway is illustrated below:
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Caption: Inhibition of the RAAS pathway by Aliskiren.

Conclusion
(S)-(-)-2-(Boc-amino)-3-cyclohexyl-1-propanol is a valuable and versatile chiral building

block with significant applications in the pharmaceutical industry. Its well-defined

stereochemistry and the presence of orthogonal protecting groups make it an ideal starting

material for the synthesis of complex, biologically active molecules. A thorough understanding

of its chemical properties and synthetic methodologies is crucial for its effective utilization in

drug discovery and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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